molecular formula C6H7N3 B3359078 2,5-Dimethyl-1H-imidazole-1-carbonitrile CAS No. 83505-97-9

2,5-Dimethyl-1H-imidazole-1-carbonitrile

Cat. No.: B3359078
CAS No.: 83505-97-9
M. Wt: 121.14 g/mol
InChI Key: BOTDNNJLRSAUDP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-imidazole-1-carbonitrile is a heterocyclic organic compound featuring an imidazole ring substituted with two methyl groups at positions 2 and 5, and a nitrile group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of cyanogen bromide, forming the nitrile group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions often require catalysts or bases to facilitate the nucleophilic attack.

Major Products:

    Oxidation: Imidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Primary amines.

    Substitution: Imidazole derivatives with substituted nitrile groups.

Scientific Research Applications

2,5-Dimethyl-1H-imidazole-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized imidazoles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stable imidazole core.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1H-imidazole-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic site for nucleophilic attack, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    2-Methyl-1H-imidazole-1-carbonitrile: Lacks the additional methyl group at position 5, which may affect its reactivity and applications.

    4,5-Dimethyl-1H-imidazole-1-carbonitrile: Substitution pattern differs, potentially leading to variations in chemical behavior and biological activity.

    1H-Imidazole-1-carbonitrile: The absence of methyl groups can significantly alter its physical and chemical properties.

Uniqueness: 2,5-Dimethyl-1H-imidazole-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics can influence its reactivity, making it a valuable compound for targeted synthesis and specialized applications.

Properties

IUPAC Name

2,5-dimethylimidazole-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-3-8-6(2)9(5)4-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTDNNJLRSAUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517021
Record name 2,5-Dimethyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83505-97-9
Record name 2,5-Dimethyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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